7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
Description
7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of a triazole ring and an oxolane ring further adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-26-15-7-6-14-12-24(8-2-4-13(14)10-15)19(25)20-11-17-21-18(23-22-17)16-5-3-9-27-16/h6-7,10,16H,2-5,8-9,11-12H2,1H3,(H,20,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCQHCVGSYUAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CCC2)C(=O)NCC3=NC(=NN3)C4CCCO4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzazepine core through a series of cyclization reactions. The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using appropriate azide and alkyne precursors. The oxolane ring can be incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzazepine, while reduction of the triazole ring can produce a dihydrotriazole derivative.
Scientific Research Applications
7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, facilitating catalytic reactions. The benzazepine core can interact with biological receptors, potentially modulating their activity. The oxolane ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide: shares structural similarities with other benzazepine derivatives, such as:
Uniqueness
The presence of both the triazole and oxolane rings in this compound distinguishes it from other benzazepine derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
